2-(4-isopropoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC16294996
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-isopropoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide -](/images/structure/VC16294996.png)
Specification
Molecular Formula | C20H24N2O3S |
---|---|
Molecular Weight | 372.5 g/mol |
IUPAC Name | N-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C20H24N2O3S/c1-12(2)25-14-10-8-13(9-11-14)18(23)22-20-17(19(24)21-3)15-6-4-5-7-16(15)26-20/h8-12H,4-7H2,1-3H3,(H,21,24)(H,22,23) |
Standard InChI Key | RGVPXGDTILOKMF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |
Introduction
2-(4-isopropoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule belonging to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The unique structure of this compound combines a tetrahydrobenzo[b]thiophene core with an isopropoxybenzamide moiety, which may contribute to its potential biological activity.
Synthesis and Characterization
The synthesis of 2-(4-isopropoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor reaction progress and characterize the final product.
Potential Applications
This compound has potential applications in pharmacology, particularly in areas related to its biological activities:
-
Anti-inflammatory and Anticancer Properties: Similar benzothiophene derivatives have shown promise in these areas, suggesting potential for this compound as well.
-
Anticonvulsant and Neuroprotective Activities: Related compounds have exhibited these properties, making it of interest in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume